molecular formula C8H20OSi B3050846 2-(Triethylsilyl)ethanol CAS No. 2916-67-8

2-(Triethylsilyl)ethanol

Cat. No.: B3050846
CAS No.: 2916-67-8
M. Wt: 160.33 g/mol
InChI Key: OLQKEDRMGAUFJP-UHFFFAOYSA-N
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Description

2-(Triethylsilyl)ethanol ( 2916-67-8) is an organosilicon compound with the molecular formula C8H20OSi and a molecular weight of 160.332 g/mol . This compound serves as a versatile building block and intermediate in advanced organic synthesis and materials science. It is particularly valued for its potential application in the development of advanced functional materials, where it acts as an additive or a precursor . While detailed mechanistic studies for the triethylsilyl homologue are less commonly reported than for its trimethylsilyl counterpart, its reactivity is expected to be analogous. Similar silylethanol derivatives are known to form protective groups for sensitive functionalities like carboxyl and hydroxyl groups in complex synthetic routes, which are crucial in pharmaceutical and agrochemical development . The silicon-containing moiety is key to its function, often enabling unique reactivity or facilitating purification steps in synthetic pathways. As a supplier, we provide this compound with a typical assay of 98% . It should be stored in a shading, sealed, and dry place to maintain stability. This product is strictly for research purposes and is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-triethylsilylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20OSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKEDRMGAUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183420
Record name Ethanol, 2-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-67-8
Record name Ethanol, 2-(triethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Triethylsilyl Ethanol and Analogues

Established Reaction Pathways for 2-(Triethylsilyl)ethanol Synthesis

The most direct and commonly employed method for synthesizing this compound involves the silylation of ethanol (B145695). This approach relies on the nucleophilic attack of the alcohol's hydroxyl group on an electrophilic silicon center.

Base-Mediated Silylation of Ethanol with Triethylsilyl Chloride

The formation of this compound from ethanol and triethylsilyl chloride is a classic example of silyl (B83357) ether formation. This reaction necessitates the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netgelest.com Common bases employed for this purpose include amine bases such as triethylamine (B128534) (Et₃N) or imidazole (B134444). researchgate.net The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

The general mechanism involves the activation of the silyl chloride by a Lewis base catalyst or direct reaction with the alkoxide formed from ethanol and a stoichiometric base. For instance, imidazole can act as both a base and a nucleophilic catalyst, forming a highly reactive N-silylimidazole intermediate that is then readily attacked by ethanol. uni-muenchen.de The choice of base and solvent can significantly influence the reaction rate and yield. uni-muenchen.de

ReagentsBase/CatalystSolventConditionsTypical Yield
Ethanol, Triethylsilyl chlorideTriethylamine (Et₃N)Dichloromethane (DCM)Room Temperature, several hoursGood
Ethanol, Triethylsilyl chlorideImidazoleN,N-Dimethylformamide (DMF)40 °C, 10-20 hoursHigh
Ethanol, Triethylsilyl chlorideEt₃N / 4-DMAP (cat.)Dichloromethane (DCM)Room Temperature, several hoursHigh

Comparative Analysis of Synthetic Precursors and Reagents

The efficiency of the silylation reaction is highly dependent on the nature of the precursors and reagents. Key factors include the steric and electronic properties of the silylating agent, the choice of base, and the solvent.

Silylating Agents : Trialkylsilyl chlorides (R₃SiCl) are common electrophiles. The reactivity of the silylating agent is inversely related to the steric bulk of the alkyl groups on the silicon atom. For instance, trimethylsilyl (B98337) chloride (TMSCl) is more reactive than triethylsilyl chloride (TESCl), which is in turn more reactive than bulkier reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). uni-muenchen.de Silyl triflates (e.g., TESOTf) are significantly more reactive than their chloride counterparts and are used for silylating less reactive or sterically hindered alcohols.

Bases : The choice of base is critical. Stoichiometric amounts of amine bases like triethylamine or diisopropylethylamine (Hünig's base) are often used to scavenge the generated acid. rsc.org More nucleophilic bases, such as imidazole and 4-(dimethylamino)pyridine (DMAP), can act as catalysts, accelerating the reaction by forming a more reactive silylating intermediate. uni-muenchen.de For unreactive alcohols, stronger, non-nucleophilic bases like sodium hydride (NaH) may be required to generate the alkoxide in situ. organic-synthesis.com

Solvents : Polar aprotic solvents like DMF can accelerate silylation reactions, sometimes even acting as a catalyst themselves. uni-muenchen.de Less polar solvents such as dichloromethane and tetrahydrofuran (B95107) (THF) are also widely used and are often preferred for easier workup. rsc.org

FactorComparisonRationale
Silyl Group Sterics Reactivity: TMS > TES > TBDMS > TIPSLess steric hindrance at the silicon center facilitates nucleophilic attack by the alcohol.
Leaving Group Reactivity: Silyl Triflate (OTf) > Silyl Chloride (Cl)Triflate is a much better leaving group than chloride, making silyl triflates significantly more electrophilic.
Base Catalytic Efficiency: DMAP > Imidazole > Et₃NDMAP and imidazole are nucleophilic catalysts that form highly reactive silylated intermediates. Et₃N primarily acts as an acid scavenger.
Solvent Reaction Rate: DMF > DCM or THFPolar aprotic solvents like DMF can stabilize charged intermediates and may participate in the reaction mechanism, accelerating the rate.

Innovative Approaches and Derivatizations of β-Silylethanols

Beyond the direct silylation of ethanol, other synthetic strategies provide access to β-silylethanols and their derivatives, often offering advantages in terms of regioselectivity and functional group compatibility.

Hydroboration-Oxidation Routes for β-Silyl Alcohols

An alternative and powerful method for the synthesis of β-silyl alcohols is the hydroboration-oxidation of vinylsilanes. chemicalbook.com This two-step process provides the anti-Markovnikov addition product, where the hydroxyl group is placed on the carbon atom beta to the silicon atom. wikipedia.org

The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of a vinylsilane (e.g., vinyltriethylsilane). wvu.educhemistrysteps.com The boron atom adds to the terminal carbon (the one bearing the silyl group) due to both steric and electronic effects, placing the hydrogen on the more substituted internal carbon. orgsyn.org In the second step, the resulting organoborane intermediate is oxidized, typically using basic hydrogen peroxide (H₂O₂/NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of configuration. wikipedia.orgorgsyn.org This route is highly regioselective and stereospecific (syn-addition), yielding the primary alcohol this compound from vinyltriethylsilane. orgsyn.org

Preparation of Functionalized 2-(Triethylsilyl)ethyl Derivatives

The hydroxyl group of this compound serves as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives. These derivatives are valuable as protecting groups or as intermediates in more complex syntheses.

Esterification : 2-(Triethylsilyl)ethyl (TES) esters can be prepared through standard esterification procedures. A particularly effective method involves the conversion of the alcohol into a more reactive intermediate, such as 2-(triethylsilyl)ethyl 2,2,2-trichloroacetimidate. This is achieved by reacting this compound with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting imidate can then react with carboxylic acids under neutral, thermal conditions to form the corresponding TES esters in high yield, releasing trichloroacetamide (B1219227) as a byproduct. chemrxiv.orgmdpi.com

Etherification : Ethers of this compound can be synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. organic-synthesis.com This potent nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the desired ether. masterorganicchemistry.comwikipedia.org

Derivative TypeSynthetic MethodKey Reagents
EsterImidate Formation / Esterification1) Trichloroacetonitrile, DBU; 2) Carboxylic Acid (R-COOH)
EtherWilliamson Ether Synthesis1) Sodium Hydride (NaH); 2) Alkyl Halide (R-X)

Advanced Synthetic Strategies for Related Silylethyl Compounds

Modern organic synthesis has introduced more sophisticated methods for creating functionalized organosilicon compounds, including those related to silylethyl structures.

Silyl-Prins Cyclization : This reaction is a powerful tool for constructing oxygen-containing heterocycles, such as tetrahydropyrans. beilstein-journals.orgacs.org The process involves the acid-catalyzed intramolecular addition of a silylated alkene (like a vinylsilane or allylsilane) to an oxocarbenium ion, which is generated in situ from an alcohol and an aldehyde. acs.orgrsc.org The silyl group plays a crucial role by stabilizing the resulting β-carbocation intermediate, which then typically undergoes desilylation to form a double bond, driving the reaction to completion. acs.org This strategy allows for the stereoselective synthesis of complex cyclic ethers containing structural motifs related to silylethyl compounds. beilstein-journals.org

Radical-Based Syntheses : Free-radical chemistry offers unique pathways for the formation of carbon-silicon bonds. researchgate.net Silyl radicals, often generated from hydrosilanes like triethylsilane in the presence of a radical initiator, can add across carbon-carbon multiple bonds (hydrosilylation) in an anti-Markovnikov fashion. mdpi.com These radical-mediated processes are known for their high functional group tolerance and can be used to synthesize complex silylated molecules under mild conditions. researchgate.netwiley.com Furthermore, radical cascade reactions initiated by silyl radicals can lead to the formation of highly functionalized cyclic and acyclic organosilanes. researchgate.net

Protective Group Strategies Employing 2 Triethylsilyl Ethanol

Fundamental Principles of Hydroxyl Group Protection via Silylethoxymethyl Ethers

The protection of a hydroxyl group as a 2-(trimethylsilyl)ethoxymethyl (SEM) ether involves the formation of an acetal. This transformation converts the reactive alcohol into a more stable ether that can withstand a variety of reaction conditions to which the parent alcohol is sensitive, including reactions involving strong bases, nucleophiles, and many oxidizing and reducing agents. chemicalbook.comuwindsor.ca

The formation of an SEM ether is an acetalization reaction that is generally under kinetic control. The reaction involves the nucleophilic attack of an alcohol on 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). To drive the reaction to completion, a hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), is typically employed. uwindsor.ca The primary thermodynamic driving force is the formation of a stable ether bond and the neutralization of the resulting hydrochloric acid by the base to form an ammonium (B1175870) salt. The reaction is often performed at room temperature or with gentle heating and is generally efficient for primary, secondary, and even some tertiary alcohols. highfine.com

The installation of the SEM group proceeds via a nucleophilic substitution (SN2) pathway. The alcohol, activated by a base, acts as the nucleophile, attacking the electrophilic chloromethyl carbon of the SEM-Cl reagent. The chloride ion is displaced, and the SEM-protected ether is formed. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. fiveable.me

Mechanism of SEM Protection:

The alcohol (R-OH) is deprotonated by a base (e.g., diisopropylethylamine) to form a more nucleophilic alkoxide (R-O⁻).

The alkoxide attacks the methylene (B1212753) chloride carbon of SEM-Cl (Me₃SiCH₂CH₂OCH₂Cl).

The chloride ion is expelled as a leaving group, forming the SEM ether (R-O-CH₂OCH₂CH₂SiMe₃) and the protonated base.

Selective Deprotection Methodologies for Triethylsilyl Ethers

The utility of the SEM protecting group stems from its stability and the specific conditions under which it can be selectively removed. It is generally stable to conditions that cleave other silyl (B83357) ethers (like TBDMS) or acetals (like THP), but can be removed under unique fluoride-mediated or strong Lewis acidic conditions. highfine.comcmu.edu

The most characteristic method for SEM group cleavage is through fluoride-induced fragmentation. thieme-connect.de Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used. wikipedia.orgnih.gov The mechanism does not involve simple cleavage of the Si-C bond. Instead, the fluoride ion attacks the silicon atom, which initiates an elimination reaction that results in the fragmentation of the entire protecting group into the parent alcohol, ethylene, formaldehyde (B43269), and a fluorosilane. thieme-connect.de This method is valued for its mildness and high selectivity.

Table 1: Fluoride-Based Reagents for SEM Deprotection

Reagent Typical Conditions Notes
Tetrabutylammonium fluoride (TBAF) THF, 25-50 °C Most common method; can be slow. cmu.edunih.gov

While stable to many mild acidic conditions that would cleave groups like tetrahydropyranyl (THP) ethers, the SEM group can be removed under stronger acidic conditions. highfine.com This is typically achieved with strong Lewis acids rather than protic acids. The Lewis acid coordinates to the ether oxygens, activating the group for cleavage. This approach offers an alternative deprotection strategy when fluoride-sensitive groups are present in the molecule.

Table 2: Acidic Reagents for SEM Deprotection

Reagent Typical Conditions Notes
Magnesium bromide (MgBr₂) Ether/Nitromethane, 0 °C to RT Offers high selectivity for SEM over other silyl ethers like TBDMS and TIPS. cmu.eduwikipedia.org
Boron trifluoride etherate (BF₃·OEt₂) CH₂Cl₂, 0 °C Effective Lewis acid for cleavage. wikipedia.org
Lithium tetrafluoroborate (B81430) (LiBF₄) MeCN, reflux Another alternative for acid-mediated removal. wikipedia.org

A key advantage of the SEM group in multi-step synthesis is its orthogonality with other protecting groups. uchicago.edunumberanalytics.comorganic-chemistry.org It can be selectively removed without affecting many other common protecting groups, and vice-versa. This allows for precise, sequential manipulation of different functional groups within a complex molecule. wikipedia.orgnih.gov

SEM vs. Acyl Groups (Acetate, Benzoate): The SEM group is stable to the basic conditions (e.g., NaOMe, K₂CO₃) used for the hydrolysis of ester protecting groups.

SEM vs. Benzyl (B1604629) Ethers (Bn): The SEM group is stable to the hydrogenolysis conditions (H₂, Pd/C) used to remove benzyl ethers. numberanalytics.com

SEM vs. Other Silyl Ethers (TBDMS, TIPS): The SEM group is stable to many mild acidic conditions that can cleave a TBDMS group. highfine.com Conversely, reagents like magnesium bromide can cleave the SEM group while leaving TBDMS and TIPS ethers intact, providing a powerful orthogonal relationship. cmu.edunih.gov

SEM vs. Acetal Groups (THP, MOM): The SEM group is significantly more stable to the mild acidic hydrolysis conditions (e.g., PPTS in MeOH, or aqueous acetic acid) used to remove THP or MOM ethers. highfine.comuwindsor.cathieme-connect.de

Table 3: Orthogonal Deprotection Examples Involving SEM Ethers

Groups Present Reagent/Conditions Group Cleaved Group Remaining Reference
SEM, TBDMS MgBr₂, Et₂O SEM TBDMS cmu.edu
SEM, TIPS MgBr₂, Et₂O SEM TIPS cmu.edu
SEM, THP Acetic Acid, THF/H₂O THP SEM highfine.com
SEM, TBDMS Acetic Acid, THF/H₂O TBDMS SEM highfine.com

Extended Applications in Functional Group Masking

The utility of 2-(trialkylsilyl)ethanols extends beyond simple hydroxyl protection, offering robust and versatile strategies for masking other critical functional groups. The foundational principle behind their use lies in the unique reactivity of the β-silylethyl moiety. The presence of a silicon atom beta to the oxygen allows for a facile elimination reaction, typically induced by fluoride ions, which proceeds under mild conditions to release the deprotected functional group, ethylene, and a silyl fluoride byproduct. This cleavage mechanism provides a high degree of orthogonality with many other common protecting groups. While 2-(triethylsilyl)ethanol is the primary subject, much of the foundational and application-based research has been conducted using its close analogue, 2-(trimethylsilyl)ethanol (B50070) (TMSE), due to its commercial availability and extensive documentation. The principles and reaction mechanisms are directly comparable.

Potential for Carboxyl Protection via 2-(Triethylsilyl)ethyl Esters

The 2-(trimethylsilyl)ethyl (TMSE) group, derived from 2-(trimethylsilyl)ethanol, is a synthetically valuable protecting group for carboxylic acids. thieme-connect.com These TMSE esters offer stability across a range of conditions where other esters might be labile, yet they can be cleaved selectively without affecting alkyl or benzyl esters. mdpi.com Deprotection is typically achieved by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com

The development of these protecting groups is driven by the need for orthogonality in the synthesis of complex molecules. thieme-connect.com For instance, a novel system based on (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) esters was developed to improve upon the TMSE group. thieme-connect.com The introduction of a phenyl group on the silicon-bearing carbon was found to accelerate the fluoride-induced cleavage, leading to faster deprotection times and fewer side reactions. thieme-connect.comthieme-connect.com

The formation of these esters can be accomplished through various methods. One effective approach involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with unprotected carboxylic acids under neutral, thermal conditions to form the TMSE ester, avoiding the waste associated with carbodiimide-based methods. mdpi.com

Protected FunctionalityProtecting GroupReagent ExampleTypical Cleavage Conditions
Carboxylic Acid2-(Trimethylsilyl)ethyl (TMSE)2-(Trimethylsilyl)ethanolTetrabutylammonium fluoride (TBAF) in THF thieme-connect.com
Carboxylic Acid(2-Phenyl-2-trimethylsilyl)ethyl (PTMSE)(2-Phenyl-2-trimethylsilyl)ethanolTetrabutylammonium fluoride (TBAF) thieme-connect.com

Role in Amine Protection (e.g., SES-type groups derived from silylethanols)

Analogous to the protection of alcohols and carboxylic acids, silylethanols serve as precursors to powerful amine protecting groups. The most prominent among these is the 2-(trimethylsilyl)ethanesulfonyl (SES) group. researchgate.netnih.gov Derived from the corresponding 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), the SES group forms stable sulfonamides with primary and secondary amines. orgsyn.org

Sulfonamides are among the most robust amine protecting groups, but their stability often requires harsh cleavage conditions. orgsyn.org The SES group elegantly overcomes this limitation by incorporating the β-silyl elimination pathway. scispace.com The protection is stable to a wide array of synthetic conditions but can be readily removed with fluoride sources like TBAF or cesium fluoride (CsF), releasing the free amine. orgsyn.orgscispace.com This orthogonality makes the SES group highly attractive in complex syntheses where other protecting groups like Boc or Cbz might be compromised. orgsyn.org

Beyond simple protection, SES-Cl can activate an amine nitrogen and simultaneously provide a leaving group, as demonstrated in the synthesis of l-azetidine-2-carboxylic acid. orgsyn.org The versatility of the SES group is further highlighted by the development of the 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group, which is also cleaved by fluoride but exhibits high resistance to the acidic conditions used to remove t-Boc groups, making it highly orthogonal. nih.gov

Protecting GroupProtected FunctionalityInstallation ReagentKey Features
2-(Trimethylsilyl)ethanesulfonyl (SES)Primary/Secondary Amines2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Robust, orthogonal to many groups, mild fluoride cleavage. researchgate.netorgsyn.org
2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc)Amines2-(Triphenylsilyl)ethanol-derived chloroformateHighly acid-stable, orthogonal to Boc, Fmoc, Cbz. nih.govmdpi.com
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)AminesTeoc-ClFluoride-labile, but less acid-stable than Tpseoc. mdpi.com

Specialized Protection in Complex Molecular Architectures

The success of modern organic synthesis, particularly in the construction of complex natural products and polyfunctional molecules, hinges on the strategic use of protecting groups. numberanalytics.com The concept of "orthogonal protection"—employing multiple protecting groups that can be removed under distinct conditions without affecting others—is critical. numberanalytics.com Silylethyl-based protecting groups, derived from precursors like this compound, are key players in these advanced strategies due to their unique fluoride-mediated cleavage mechanism.

This orthogonality allows chemists to selectively unmask a specific functional group for reaction while others remain protected. For example, a molecule might contain a hydroxyl group protected as a triisopropylsilyl (TIPS) ether (acid/fluoride labile), an amine protected with a benzyloxycarbonyl (Cbz) group (hydrogenolysis labile), and a carboxylic acid protected as a 2-(trimethylsilyl)ethyl (TMSE) ester (fluoride labile). numberanalytics.comuwindsor.ca While both the TIPS and TMSE groups are cleaved by fluoride, their relative labilities can often be tuned, or other orthogonal groups can be chosen, to achieve selective deprotection in a specific sequence required by the synthetic route. uwindsor.ca The presence of these protecting groups can also influence reaction outcomes by altering the steric or electronic properties of the molecule. numberanalytics.com

Applications in Glycosylation Chemistry with Silylethyl Glycosides

In the intricate field of carbohydrate chemistry, temporary protection of the anomeric hydroxyl group is essential for the synthesis of complex oligosaccharides. scispace.com 2-(Trimethylsilyl)ethyl (SE) glycosides have emerged as valuable tools for this purpose. acs.orgresearchgate.net They serve as stable intermediates that can be carried through multiple synthetic steps and then selectively "deblocked" at the anomeric position to generate a reactive species for a subsequent glycosylation reaction. acs.org

The synthesis of SE glycosides can be achieved using various methods. acs.org Once formed, their stability allows for extensive manipulation of other functional groups on the carbohydrate scaffold. When needed, the anomeric SE group can be cleaved and converted into other reactive intermediates, such as glycopyranosyl chlorides, which are effective glycosyl donors. acs.org

A notable application is the synthesis of a disaccharide fragment of the O-polysaccharide from Vibrio cholerae. nih.gov In this synthesis, a 2-(trimethylsilyl)ethyl glycoside of a mannopyranoside derivative was used as a key building block. nih.gov This intermediate was further glycosylated to form a disaccharide, demonstrating the utility of the SE group in constructing biologically relevant and complex carbohydrate structures. nih.gov

ApplicationProtecting Group StrategyExample
Oligosaccharide SynthesisAnomeric protection as a 2-(trimethylsilyl)ethyl (SE) glycoside.Synthesis of a disaccharide fragment of Vibrio cholerae O-polysaccharide. nih.gov
Glycosyl Donor FormationConversion of SE glycosides into glycopyranosyl chlorides.Preparation of 1,2-trans 1-O-acyl sugars from SE glycoside precursors. acs.orgacs.org

Utility in Peptide Synthesis (e.g., fluorous silylethanol tags)

Peptide synthesis, whether in solution or on a solid phase, requires meticulous protection of the C-terminal carboxylic acid. acs.orgacs.org A significant challenge in peptide chemistry is preventing the racemization of amino acid residues during synthesis and deprotection steps. acs.orgnih.gov To address this, fluorous analogues of 2-(trimethylsilyl)ethanol have been developed to create novel fluorous tags for the protection of carboxylic acids. acs.orgacs.org

This strategy involves attaching a highly fluorinated moiety to the silylethanol reagent. acs.org The resulting fluorous-tagged 2-(trimethylsilyl)ethyl (FTMSE) ester can be used to protect the carboxylic acid of an amino acid or peptide. nih.gov A major advantage of this "fluorous chemistry" approach is the simplification of purification; the fluorous-tagged molecules can be easily separated from non-fluorous reagents and byproducts via fluorous solid-phase extraction (F-SPE). acs.org

Crucially, the cleavage of this fluorous tag is performed under very mild conditions—typically using TBAF in the presence of molecular sieves—which effectively prevents racemization of the stereogenic centers in the peptide. acs.orgnih.gov This method has been successfully applied to the fluorous synthesis of short α- and β-peptides and modified retropeptides, demonstrating its value in creating complex peptide structures with high fidelity. acs.orgresearchgate.net

Mechanistic Insights and Reaction Dynamics of 2 Triethylsilyl Ethanol Transformations

Kinetic Studies of Silylation Reactions Involving 2-(Triethylsilyl)ethanol Precursors

For instance, in silylation-based kinetic resolutions, monitoring the reaction progress helps in elucidating the order of each component, which is crucial for understanding its role in the mechanism. nsf.gov The rate of silylation can exhibit a rapid decay early in the reaction, which may indicate issues with catalyst stability or product inhibition, although studies have confirmed that often the catalyst does not degrade and the product does not inhibit the reaction. nsf.govrsc.org

The choice of catalyst and reaction conditions profoundly influences the kinetics of silylation reactions. Chiral isothiourea catalysts, for example, have been effectively used in the asymmetric silylation of alcohols with silyl (B83357) chlorides. nsf.govrsc.org Kinetic experiments on these systems have shown that the reaction is typically first order in the alcohol and the catalyst, and zero order in the tertiary amine base, which suggests the base participates in the mechanism after the rate-determining step. rsc.org

Interestingly, the order with respect to the silyl chloride is often found to be non-integer and greater than one. rsc.org This suggests a complex, multistep mechanism where the silyl chloride is involved in more than just the final silyl transfer. nsf.govrsc.org The data implies that a second equivalent of the silyl chloride may act as a Lewis acid, assisting in the formation of a more reactive silylating intermediate. nsf.govrsc.org Different catalysts can significantly alter the reaction rate; N-methylimidazole (NMI), for example, has been shown to catalyze silylation much faster than isothiourea-based catalysts under similar conditions. rsc.org The addition of iodine has also been found to dramatically accelerate silylation reactions of alcohols with silyl chlorides in the presence of N-methylimidazole. researchgate.net

Table 1: Experimentally Determined Reaction Orders in Isothiourea-Catalyzed Alcohol Silylation Data adapted from kinetic studies on analogous silylation reactions. rsc.org

Reactant/CatalystDetermined Reaction OrderImplication
Alcohol1Participates in the rate-determining step.
Isothiourea Catalyst1Directly involved in the catalytic cycle.
Hünig's Base (iPr2NEt)0Participates after the rate-determining step.
Silyl Chloride>1 (e.g., 1.5)Complex mechanism involving more than one molecule of silyl chloride before or during the rate-determining step.

The derived rate equation for such a mechanism often takes a "One-Plus" form, where the denominator includes terms representing the different resting states of the catalyst. nsf.govrsc.org This detailed kinetic understanding is essential for optimizing reaction conditions and developing more efficient catalytic systems. nsf.gov

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful technique in organic chemistry for elucidating reaction mechanisms, particularly those involving the movement of hydrogen atoms or alkyl groups. dokumen.pubacs.orgacs.org By strategically replacing hydrogen with deuterium, chemists can trace the path of specific atoms or groups throughout a chemical transformation. dokumen.pub This method has been instrumental in confirming the involvement of specific intermediates, such as carbocations, in various reactions.

The formation of 2-(triethylsilyl)ethyl esters often proceeds through a mechanism involving a β-silyl carbocation. While direct studies on the triethylsilyl derivative are specific, extensive research on the analogous 2-(trimethylsilyl)ethanol (B50070) system provides a clear mechanistic blueprint. chemrxiv.orgmdpi.com The esterification of carboxylic acids using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which is synthesized from 2-(trimethylsilylethanol), occurs effectively without an external catalyst. chemrxiv.orgmdpi.comchemrxiv.orgresearchgate.net

To probe the mechanism, a deuterium labeling study was conducted. chemrxiv.orgmdpi.com 2-(Trimethylsilyl)(1,1-d₂)-ethanol was prepared and converted to the corresponding deuterated imidate. mdpi.com When this labeled imidate was reacted with a carboxylic acid, such as 4-methoxybenzoic acid, two deuterated ester products were formed in approximately equal amounts. chemrxiv.org This scrambling of the deuterium atoms strongly implies the formation of a symmetric, bridged β-silyl carbocation intermediate (also known as a β-silyl-stabilized carbocation). chemrxiv.orgmdpi.com

The proposed mechanism involves the protonation of the imidate by the carboxylic acid, followed by the departure of trichloroacetamide (B1219227) to form the β-silyl carbocation. mdpi.com This cation is unusually stable due to hyperconjugation from the adjacent carbon-silicon bond. chemrxiv.org The structure is best represented as a bridged species where the silicon atom helps to delocalize the positive charge. mdpi.com The carboxylate then attacks this intermediate to yield the final ester product. mdpi.com An alternative Sₙ2 mechanism, where the carboxylate directly displaces the acetamide (B32628) group, was ruled out by these labeling results. mdpi.com

Table 2: Examples of Esterification via β-Silyl Carbocation Intermediate Data from reactions using the analogous 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comresearchgate.net

EntryCarboxylic Acid SubstrateConditionsYield (%)
13-Nitrobenzoic acidToluene, 100 °C, 29 h78
24-Methoxybenzoic acidToluene, reflux, 24 h90
33,5-Dinitrobenzoic acidToluene, reflux, 24 h82
42-Naphthoic acidToluene, reflux, 24 h85
5(S)-IbuprofenToluene, reflux, 24 h75

Mechanistic Pathways in Desilylation Processes

The removal of silyl protecting groups, or desilylation, is a critical step in multi-step organic synthesis. The mechanism of this process depends heavily on the specific silyl group and the reagents used. For β-silylethyl groups, such as the 2-(triethylsilyl)ethyl group, cleavage is often induced by fluoride (B91410) ions. chemrxiv.org This process is believed to proceed through a β-elimination (E2-like) mechanism. The fluoride ion attacks the silicon atom, forming a pentacoordinate siliconate intermediate. This intermediate then fragments, with the simultaneous elimination of the protected group, formation of an alkene (ethene), and the fluoride-silane adduct.

In other cases, desilylation is achieved under acidic conditions. For example, the deprotection of triethylsilyl (TES) ethers can be performed efficiently and selectively using formic acid in methanol. nih.gov This method is mild and chemoselective, capable of cleaving TES ethers while leaving more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) intact. nih.gov The mechanism is thought to involve protonation of the ether oxygen, making the alcohol a better leaving group, followed by nucleophilic attack on the silicon atom by the solvent or another nucleophile. rsc.org

Table 3: Selected Methods for Chemoselective Deprotection of Triethylsilyl (TES) Ethers nih.gov

Reagent/CatalystConditionsSubstrate (TES-protected alcohol)Yield (%)
5% Formic acid/MeOHRoom Temp, 15 min3'-O-TES-Thymidine98
5% Formic acid/MeOHRoom Temp, 30 min3'-O-TES-Adenosine98
2% Formic acid/CH₂Cl₂Room Temp, 1 hCholesterol-TES ether99
10% Pd/CMeOH, Room Temp--
IBX/DMSODMSO, Room Temp--

Understanding Alcohol Adsorption/Desorption Mechanisms at Interfaces

The interaction of alcohols with surfaces, particularly silica (B1680970), is governed by a combination of physisorption and chemisorption mechanisms, which are relevant for understanding the behavior of molecules like this compound at interfaces. The surface of silica is typically populated with silanol (B1196071) (Si-OH) groups. researchgate.netacs.org

At lower temperatures, the dominant mechanism for alcohol interaction is physisorption, primarily through hydrogen bonding. psu.edu The hydroxyl group of the alcohol acts as a hydrogen bond donor and/or acceptor with the surface silanol groups. researchgate.netpsu.edu Spectroscopic studies show that alcohol molecules often adsorb with their hydroxyl terminals oriented towards the surface silanols. researchgate.net This interaction is crucial for the formation of the initial monolayer of adsorbed molecules. psu.edu

At higher temperatures, chemisorption can occur, leading to the formation of covalent alkoxide bonds at the surface and the release of water. psu.edu This indicates a direct reaction between the alcohol and the surface silanols. psu.edu The structure of the adsorbed alcohol layer can be complex, with evidence suggesting the formation of bilayers where molecules may have opposing orientations. researchgate.net The efficiency of heat transfer across the solid-liquid interface is also influenced by these adsorbed alcohol layers, with the hydrogen bonds providing an effective path for thermal energy from the surface silanols to the liquid bulk. researchgate.net The initial adsorption of ethanol (B145695) on hierarchical zeolites, for example, favors regions rich in surface silanols where hydrogen bonding can occur. acs.org

Stereochemical Control and Stereoselective Synthesis with 2 Triethylsilyl Ethanol Derivatives

Impact of Silyl (B83357) Protecting Groups on Diastereoselective Transformations

The use of silyl protecting groups is a well-established strategy for influencing diastereoselectivity. The size and electronic properties of the silyl group can dictate the conformational preferences of substrates and transition states, thereby directing the approach of reagents to a specific face of the molecule.

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, and the choice of protecting groups on the glycosyl donor and acceptor is critical for controlling the anomeric stereochemistry. nih.govglycoforum.gr.jp Silyl ethers, including those derived from 2-(triethylsilyl)ethanol, are instrumental in this context. The reactivity of a glycosyl donor can be modulated by the electronic properties of its protecting groups; electron-donating groups like alkyl and silyl ethers increase reactivity, while electron-withdrawing acyl groups decrease it. glycoforum.gr.jp

The formation of 1,2-cis glycosides is particularly challenging as it cannot rely on the neighboring group participation that facilitates 1,2-trans glycosylation. nih.govmdpi.com In these cases, stereocontrol is governed by other factors, including the nature of the protecting groups. Silyl groups can exert a profound, though sometimes subtle, influence on stereoselectivity. beilstein-journals.org For instance, in the synthesis of neocarzinostatin, a triethylsilyl (TES)-protected fucose trichloroacetimidate (B1259523) donor was used to install an α-glycosidic linkage, where the use of TES groups was found to be crucial for achieving the desired selectivity. beilstein-journals.org

The general principle involves the silyl group influencing the reaction's outcome through steric hindrance or by altering the electronic environment of the anomeric center. In the context of 2-(triethylsilyl)ethyl glycosides, the silyl group can be part of the glycosyl acceptor. The bulky triethylsilyl group can block one face of the acceptor's hydroxyl group, directing the approach of the glycosyl donor. Conversely, when used to protect a hydroxyl group on the glycosyl donor (e.g., at the C-2 position), the 2-(triethylsilyl)ethoxy group acts as a non-participating group, a prerequisite for 1,2-cis glycosylation. nih.gov Its steric bulk can influence the trajectory of the incoming nucleophile (the acceptor's hydroxyl group), favoring the formation of one anomer over the other.

Silyl GroupDonor/Acceptor TypeTypical SelectivityReference
Triethylsilyl (TES)Fucose Trichloroacetimidate (Donor)α-selective beilstein-journals.org
tert-Butyldimethylsilyl (TBS)Various Donorsβ-selective (conformationally derived) beilstein-journals.org
Di-tert-butylsilylene (DTBS)Glucosyl Donorβ-selective (endo-face blocking) beilstein-journals.org
(S)-Phenyl-thiomethylbenzyl etherGlucose Trichloroacetimidate (Donor)α-selective (chiral auxiliary effect) nih.gov

The steric and electronic properties of silyl groups are effectively utilized to control the stereochemical course of cyclization reactions. The presence of a bulky silyl group can lock a substrate into a specific conformation, leading to the preferential formation of one diastereomer in an intramolecular reaction. For example, in radical cyclizations to form 2,4-disubstituted piperidines, using tris(trimethylsilyl)silane (B43935) as the reducing agent dramatically enhances the trans/cis diastereomeric ratio to as high as 99:1, showcasing the powerful stereodirecting effect of silyl reagents. researchgate.net

In the context of this compound derivatives, the silylethyl group can be incorporated into a precursor for cyclization. Its steric bulk can influence the formation of the transition state, favoring a specific geometry that leads to a single diastereomer of the cyclic product. This principle is applicable to various cyclization strategies, including C-H insertion reactions. For instance, the diastereoselectivity of Rhodium-catalyzed C-H insertion to form 2-pyrrolidinones is highly dependent on the nature of the N-substituent, where both steric and electronic effects play a crucial role. acs.org An N-2-(triethylsilyl)ethyl substituent would be expected to exert a significant steric influence on the transition state of such a cyclization.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. Silyl groups can play a key role in this process. Remote asymmetric induction, where a chiral center influences the stereochemistry of a reaction at a distant site, can be facilitated by the conformational constraints imposed by silyl groups. researchgate.net For example, in aldol (B89426) reactions of tetrahydro-4H-thiopyran-4-one, the use of a trimethylsilyl (B98337) enol ether in conjunction with different Lewis acids allows for the selective formation of three of the four possible diastereomers. acs.org The silyl group here modifies the reactivity and structure of the enolate, which, under the control of the promoter, dictates the stereochemical outcome.

Reaction TypeSilyl Reagent/SubstituentKey FindingReference
Radical CyclizationTris(trimethylsilyl)silaneEnhanced trans-diastereoselectivity (up to 99:1) in piperidine (B6355638) synthesis. researchgate.net
C-H Insertion CyclizationN-Arylethyl substituentsElectronic effects of substituents govern diastereoselectivity in pyrrolidinone synthesis. acs.org
Aldol ReactionTrimethylsilyl enol etherPromoter-dependent control over Felkin/anti-Felkin selectivity. acs.org
Decyanative Cyclization1-(Trimethylsilyl)prop-1-yneTMS group directs regioselectivity in quinolone formation. nih.gov

Enantioselective Approaches Utilizing this compound Fragments

Beyond its role as a simple protecting group, the this compound framework can be incorporated into chiral auxiliaries to achieve enantioselective transformations. du.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate, directs a stereoselective reaction, and is then removed to yield an enantiomerically enriched product.

A prominent example of this strategy involves using a 2-(silyl)ethyl ester as a chiral auxiliary director. In a stereocontrolled synthesis of salinosporamide analogs, a 2-(trimethylsilyl)ethyl ester of a pyrrole (B145914) substrate was employed in a diastereoselective Mukaiyama aldol reaction. nih.gov The ester group, derived from the corresponding silylethanol, directed the formation of predominantly one of the four possible diastereomeric aldol products. Following the key bond-forming step, the 2-(trimethylsilyl)ethyl ester was cleaved under mild acidic conditions. This approach highlights how the this compound fragment can be used as a traceless chiral director.

The design of such auxiliaries leverages the steric bulk of the triethylsilyl group to create a biased environment around the reactive center. For instance, chiral acetals prepared from chiral nonracemic diols can serve as effective chiral directors in asymmetric Diels-Alder reactions, achieving high diastereomeric ratios. sfu.ca Similarly, a chiral derivative of this compound, such as an enantiopure amino alcohol, could be used to form a chiral imide or oxazolidinone auxiliary. The enolates derived from these systems are known to exhibit high levels of diastereoselection in alkylation reactions, providing a practical route to α-substituted carboxylic acid derivatives. york.ac.uk The silyl group in such a construct would serve to lock the conformation of the enolate and shield one of its faces, ensuring a highly stereoselective reaction.

Auxiliary TypeReactionDiastereomeric/Enantiomeric ExcessReference
2-(Trimethylsilyl)ethyl esterMukaiyama Aldol ReactionPredominantly one of four diastereomers nih.gov
N-Acyl OxazolidonesEnolate AlkylationHigh diastereoselectivity (e.g., 99:1) york.ac.uk
Chiral AcetalDiels-Alder ReactionHigh diastereoselectivity (e.g., 91:9) sfu.ca
Chiral Alkoxymethyl-silyl group1,2-addition to AldehydeChelate-controlled addition researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Reagents and Methodologies Based on 2-(Triethylsilyl)ethanol

The unique properties of the 2-(triethylsilyl)ethyl (TEOSE) group, derived from this compound, make it a continuing subject of research for the development of new reagents and synthetic methodologies. While traditionally used as a protecting group for various functionalities, its potential is being explored for more active roles in chemical transformations. solubilityofthings.comchemicalbook.com

One area of development is the creation of novel tagging and purification reagents. Building on principles demonstrated with its trimethylsilyl (B98337) analogue, fluorous versions of silylethanol have been developed for tagging carboxylic acids in peptide synthesis. acs.org This "fluorous synthesis" strategy facilitates purification by fluorous solid-phase extraction. Similar research could lead to new this compound-based reagents with tailored properties for streamlined purification processes in complex syntheses.

Furthermore, research is ongoing to develop new reagents that leverage the TEOSE group for specific reaction types. For instance, derivatives of the related 2-(trimethylsilyl)ethyl ester have been used to create a phosphine (B1218219) reagent for the Mitsunobu reaction, designed to simplify the removal of the resulting phosphine oxide byproduct. sigmaaldrich.com The development of analogous reagents from this compound could offer alternative solubility and reactivity profiles.

New methodologies are also emerging for the formation of esters from carboxylic acids using silylethanol-derived imidates. Research has shown that 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, prepared from 2-(trimethylsilyl)ethanol (B50070), effectively esterifies carboxylic acids under neutral, thermal conditions, avoiding the need for carbodiimide-based reagents and generating less waste. mdpi.com The application of this methodology to triethylsilyl derivatives is a logical and promising avenue for future investigation.

Table 1: Emerging Reagents Based on Silylethanol Derivatives

Reagent Class Parent Compound Application Potential Advantage
Fluorous Tags Fluorous (Trimethylsilyl)ethanol Peptide synthesis, Carboxylic acid protection Simplified purification via fluorous extraction acs.org
Modified Phosphines 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester Mitsunobu reaction Facile removal of phosphine oxide byproduct sigmaaldrich.com
Esterification Reagents 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate Formation of TMSE esters Avoids carbodiimide (B86325) reagents, neutral conditions mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into automated and continuous flow systems is a major trend in modern chemistry, offering benefits such as enhanced reaction control, improved safety, and easier scalability. vapourtec.com The chemistry of this compound and its derivatives is well-suited for these platforms.

Automated Synthesis: Silyl (B83357) ether linkers have proven valuable in the automated solid-phase synthesis of sensitive biomolecules like oligonucleotides. oup.comoup.comlookchem.com A key advantage is the ability to cleave the synthesized molecule from the solid support under neutral conditions, which preserves base-labile functional groups that would be degraded by standard methods like ammonia (B1221849) treatment. oup.comgoogle.com The linker, compatible with standard DNA synthesizers, allows for the rapid and inexpensive production of large quantities of modified oligonucleotides for applications in diagnostics and therapeutics. oup.comlookchem.com Future work will likely focus on optimizing these linkers and extending their application to other classes of biomolecules or complex natural products. The fully automated, multi-step synthesis of chiral catalysts involving silyl ether formation has also been demonstrated, showcasing the potential for robotic platforms to conveniently access valuable compounds. researchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Routes for Organosilicon Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including those of organosilicon. cfsilicones.com Organosilicon compounds are often considered environmentally benign alternatives to other organometallic reagents due to their relatively low toxicity and the high natural abundance of silicon. rsc.orgscispace.com However, challenges remain in developing synthetic methods that are efficient, scalable, and environmentally friendly. cfsilicones.comnumberanalytics.com

Future research concerning this compound will prioritize the development of sustainable manufacturing processes. This involves several key strategies:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and energy consumption. The synthesis of isoamyl acetate, for example, has been optimized using a nano-biocomposite catalyst derived from seashells under solvent-free conditions, demonstrating a green approach to esterification. whiterose.ac.uk

Renewable Feedstocks: Exploring pathways that utilize renewable resources as starting materials. numberanalytics.com

Benign Solvents: Minimizing the use of hazardous organic solvents in favor of water, supercritical fluids, or solvent-free conditions.

Advanced Catalytic Applications in Organosilicon Chemistry

While this compound is primarily known as a reagent and the source of a protecting group, the broader field of organosilicon chemistry is actively exploring the catalytic potential of silicon-containing molecules. solubilityofthings.comchemimpex.com Future research may uncover catalytic applications for this compound derivatives or for processes in which it is a substrate.

Recent breakthroughs have shown that certain organosilicon compounds can act as potent catalysts. For example, triarylsilanols have been identified as the first molecular silicon-centered catalysts for the direct amidation of carboxylic acids. acs.org This discovery opens the door to exploring other silanols and related structures as catalysts for a range of organic transformations.

Furthermore, advanced catalytic systems are being developed for reactions involving organosilanes. Magnetically recoverable nanocatalysts have been engineered for the efficient silylation of alcohols, offering high yields and the significant advantage of easy catalyst reuse, a key principle of green chemistry. pan.pl Other research has focused on novel cationic silicon(II) and germanium(II) compounds that effectively catalyze important industrial reactions like hydrosilylation and siloxane coupling. researchgate.net

The development of catalysts that can selectively form or cleave triethylsilyl ethers under specific and mild conditions is a continuing goal. Such catalysts would enhance the utility of the TEOSE protecting group by providing more orthogonal removal strategies. As the understanding of reaction mechanisms in organosilicon chemistry deepens, the rational design of new catalysts based on silicon scaffolds, potentially incorporating structures derived from this compound, represents a significant and promising frontier. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(trimethylsilyl)ethanol
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
Ammonia
Isoamyl acetate

Q & A

Basic: What are the common synthetic routes for preparing 2-(Triethylsilyl)ethanol, and what critical parameters influence reaction efficiency?

Answer:
this compound is typically synthesized via silylation of ethanol derivatives using triethylsilyl chloride (TESCl). A key method involves reacting TESCl with glycols or alcohols in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. For example, in the synthesis of silyl enol ether precursors, TESCl reacts with cyclohexanone derivatives under inert conditions (argon/nitrogen) at 0–25°C, yielding silylated intermediates. Critical parameters include:

  • Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCH₂Cl₂) ensures minimal moisture interference.
  • Temperature control : Reactions are often conducted at 0°C to prevent side reactions from exothermic HCl release.
  • Purification : Column chromatography on silica gel (e.g., hexanes/ethyl acetate gradients) is used to isolate the product .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The triethylsilyl (TES) group shows characteristic peaks at δ 0.6–1.0 ppm (quartet for CH₂CH₃) and δ 3.6–3.8 ppm (m, -CH₂OH).
  • ¹³C NMR : TES carbons appear at δ 4–7 ppm (Si-CH₂), while the ethanol backbone resonates at δ 60–65 ppm (C-OH).
    Thin-Layer Chromatography (TLC) :
  • Use hexanes/ethyl acetate (9:1) as the mobile phase. Staining with p-anisaldehyde in ethanol and heating reveals spots (Rf ~0.45–0.82 for silylated products) .
    Infrared (IR) Spectroscopy :
  • O-H stretching (~3200–3600 cm⁻¹) confirms the presence of the hydroxyl group, while Si-C bonds appear at ~700–800 cm⁻¹ .

Advanced: What role does this compound play in the synthesis of strained cyclohexyne precursors, and how can competing side reactions be minimized?

Answer:
this compound acts as a stabilizing group in generating cyclohexyne intermediates. For instance, silyl enol ethers derived from cyclohexanone undergo triflation with Comins’ reagent (trifluoromethanesulfonic anhydride) to form strained alkynes. Key considerations to minimize side reactions:

  • Steric protection : The bulky triethylsilyl group prevents premature decomposition of the alkyne.
  • Low-temperature triflation : Conducting reactions at –78°C reduces undesired elimination or polymerization.
  • Inert atmosphere : Rigorous exclusion of moisture and oxygen prevents hydrolysis or oxidation .

Advanced: How do steric and electronic effects of the triethylsilyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The triethylsilyl group exerts both steric and electronic effects:

  • Steric hindrance : The bulky TES group shields the β-carbon, directing nucleophilic attack to the α-position. This is critical in regioselective substitutions for drug intermediates (e.g., protease inhibitors) .
  • Electron donation : The Si-CH₂CH₃ groups slightly donate electrons via σ*-orbital interactions, stabilizing transition states in SN2 reactions.
    Methodological tip : Use kinetic studies (e.g., Hammett plots) to quantify electronic effects, and X-ray crystallography to analyze steric environments .

Advanced: How can researchers resolve contradictions in reported yields for silylation reactions involving this compound?

Answer:
Discrepancies in yields often arise from:

  • Moisture sensitivity : Trace water hydrolyzes TESCl, reducing silylation efficiency. Use molecular sieves or anhydrous solvents.
  • Reaction monitoring : Incomplete conversion (detected via TLC) may lead to underestimated yields. Optimize reaction times (e.g., 12–24 hrs for bulkier substrates).
  • Purification losses : Silica gel chromatography can retain polar byproducts. Replace with flash chromatography or centrifugal partition chromatography for higher recovery .

Basic: What precautions are essential when handling this compound in air-sensitive reactions?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture- and oxygen-sensitive steps.
  • Drying agents : Pre-dry glassware at 120°C and use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Quenching : Neutralize residual TESCl with saturated NaHCO₃ before aqueous workups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.